2-((tert-Butoxycarbonyl)amino)-3-(naphthalen-1-yl)propanoic acid
Overview
Description
2-tert-Butoxycarbonylamino-3-naphthalen-1-yl-propionic acid is a derivative of alanine, an amino acid. This compound is characterized by the presence of a naphthalene ring, which is a polycyclic aromatic hydrocarbon, and a tert-butoxycarbonyl (Boc) protecting group. The compound is primarily used in scientific research and has applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
The synthesis of 2-tert-Butoxycarbonylamino-3-naphthalen-1-yl-propionic acid typically involves the protection of the amino group of alanine with a tert-butoxycarbonyl group, followed by the introduction of the naphthalene ring. The reaction conditions often include the use of coupling reagents and solvents such as N,N-dimethylformamide. Industrial production methods may involve the use of room-temperature ionic liquids derived from tert-butoxycarbonyl-protected amino acids .
Chemical Reactions Analysis
2-tert-Butoxycarbonylamino-3-naphthalen-1-yl-propionic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include nickel (II) bromide, manganese, and lithium bromide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-tert-Butoxycarbonylamino-3-naphthalen-1-yl-propionic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.
Biology: The compound is used in studies related to amino acid derivatives and their effects on physiological activities.
Industry: The compound is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 2-tert-Butoxycarbonylamino-3-naphthalen-1-yl-propionic acid involves its interaction with specific molecular targets and pathways. The compound can influence the secretion of anabolic hormones, supply of fuel during exercise, and mental performance during stress-related tasks. It is recognized for its beneficial effects as an ergogenic dietary substance .
Comparison with Similar Compounds
2-tert-Butoxycarbonylamino-3-naphthalen-1-yl-propionic acid can be compared with other similar compounds, such as:
Boc-3-(1-Naphthyl)-Ala-OH: Another alanine derivative with a naphthalene ring.
tert-Butyloxycarbonyl-protected amino acid ionic liquids: These compounds are used in organic synthesis and have similar protective groups
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-naphthalen-1-ylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-18(2,3)23-17(22)19-15(16(20)21)11-13-9-6-8-12-7-4-5-10-14(12)13/h4-10,15H,11H2,1-3H3,(H,19,22)(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHHIGWRTNILXLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC2=CC=CC=C21)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20390773 | |
Record name | N-(tert-Butoxycarbonyl)-3-naphthalen-1-ylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20390773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104882-22-6 | |
Record name | N-(tert-Butoxycarbonyl)-3-naphthalen-1-ylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20390773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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